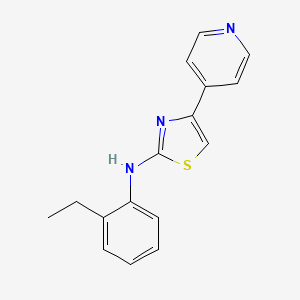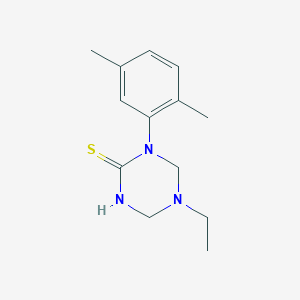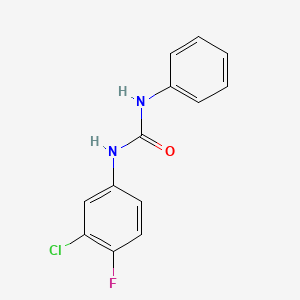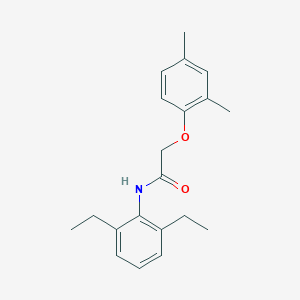
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide, also known as Br-MPG (Bromo-Methylbutenyl-Proline Glycine), is a chemical compound that has been studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to increase the expression of neurotrophic factors and reduce oxidative stress, leading to improved cognitive function. In oncology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in tumor growth and inflammation. In immunology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to modulate the activity of immune cells, leading to reduced inflammation.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to have various biochemical and physiological effects, depending on the application. In neuroscience, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to improve synaptic plasticity, reduce oxidative stress, and reduce inflammation. In oncology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to inhibit tumor growth, induce apoptosis, and reduce inflammation. In immunology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to modulate the immune response, reduce inflammation, and improve wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its efficacy.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide. In neuroscience, further studies are needed to elucidate its mechanism of action and potential therapeutic applications for neurodegenerative diseases. In oncology, further studies are needed to explore its efficacy in combination with other cancer treatments. In immunology, further studies are needed to explore its potential applications in autoimmune diseases and transplantation. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide for use in lab experiments.
Synthesemethoden
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide can be synthesized through a multistep process involving the reaction of 2-bromo-4-methylphenylacetic acid with 2-methyl-3-butyn-2-ol, followed by the addition of proline and glycine. This method has been optimized to yield high purity and high yield of N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In oncology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to modulate the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)6-12(15)14-11-5-4-9(3)7-10(11)13/h4-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFJKSBFCOTTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-fluorophenyl)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5685490.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2,4-difluorophenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685498.png)
![N,N,4-trimethyl-5-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685501.png)
![4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5685505.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylamino)isonicotinamide](/img/structure/B5685507.png)
![6-benzylidene-3-(2-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5685520.png)
![1-(4-fluorophenyl)-N-[(5-isopropyl-3-isoxazolyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B5685541.png)
![2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5685557.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5685563.png)


